2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 2-piperidin-4-ylethyl oxane-4-carboxylate hydrochloride , reflecting its structural components and salt form. The molecule consists of three primary moieties:
- A piperidin-4-yl group , a six-membered saturated ring containing one nitrogen atom at the 4-position.
- An ethyl ester linker connecting the piperidine ring to the tetrahydro-2H-pyran-4-carboxylate group.
- A tetrahydro-2H-pyran-4-carboxylate group, a six-membered oxygen-containing ring with a carboxylate ester at the 4-position.
The hydrochloride salt forms via protonation of the piperidine nitrogen, yielding a cationic ammonium center balanced by a chloride counterion. The structural formula is represented as:
$$ \text{C}{13}\text{H}{24}\text{ClNO}_{3} $$
The SMILES notation O=C(C1CCOCC1)OC2CCNCC2.Cl encodes the connectivity and stereochemistry.
Alternative Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry numbers across chemical databases:
Additional identifiers include MDL number MFCD13559746 and supplier-specific codes such as TS127647 .
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₂₄ClNO₃ corresponds to a molar mass of 277.79 g/mol . Key mass contributions include:
- Carbon (C₁₃): 56.1% of total mass.
- Hydrogen (H₂₄): 8.7%.
- Chlorine (Cl): 12.8%.
- Nitrogen (N): 5.0%.
- Oxygen (O₃): 17.4%.
The chloride counterion accounts for 12.8% of the molecular weight, highlighting the significance of salt formation in its physicochemical profile.
Protonation State and Salt Formation Rationale
The hydrochloride salt forms through the reaction of the tertiary amine group in the piperidine ring with hydrochloric acid (HCl). Protonation of the nitrogen atom generates a positively charged ammonium ion (R₃NH⁺ ), which pairs with the chloride anion (Cl⁻ ) to enhance stability and solubility. This modification is critical for:
- Improved aqueous solubility , facilitating pharmacological applications.
- Crystalline stability , aiding in storage and handling.
- Bioavailability optimization , common in drug design for amine-containing compounds.
The protonation site is confirmed by the SMILES string , which explicitly positions the chloride ion adjacent to the piperidine nitrogen.
Properties
IUPAC Name |
2-piperidin-4-ylethyl oxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c15-13(12-4-8-16-9-5-12)17-10-3-11-1-6-14-7-2-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRPGIPRKLUWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)C2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amidation Approach
A patented method describes the preparation of tetrahydropyran-4-carboxylic acid derivatives through a two-step process:
Halogenation Step: The starting tetrahydropyran-4-carboxylic acid is converted into the corresponding halogenated intermediate using halogenating agents such as thionyl chloride or oxalyl chloride. The reaction temperature is controlled between 20°C and 150°C, preferably 30°C to 130°C, to optimize yield and purity.
Amidation/Esterification Step: The halogenated intermediate is then reacted with the appropriate amine or alcohol to form the desired amide or ester. Purification methods include neutralization, extraction, filtration, concentration, distillation, recrystallization, or chromatography.
| Parameter | Details |
|---|---|
| Halogenating agents | Thionyl chloride, oxalyl chloride |
| Reaction temperature | 20–150°C (preferably 30–130°C) |
| Purification methods | Neutralization, extraction, chromatography |
This method allows for high selectivity and yield of tetrahydropyran-4-carboxylic acid esters, which are key intermediates for further coupling.
Synthesis from Hydroxypropionate and Ethyl Acrylate
Another method involves the base-catalyzed reaction of hydroxypropionate and ethyl acrylate to form 4-oxa-1,7-diethyl pimelate, followed by a DiKeman condensation under strong base at low temperature (-10 to 0°C). This yields 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester, a close analog useful for further transformations.
| Step | Conditions |
|---|---|
| Starting materials | Hydroxypropionate, ethyl acrylate |
| Solvent | Tetrahydrofuran (THF) or DMF |
| Base | Na2CO3, K2CO3, NaOH, or KOH |
| Temperature | Room temperature for initial step; -10 to 0°C for condensation |
| Yield | Relatively high, process mild and simple |
This approach is notable for mild conditions and relatively high yield, suitable for scale-up.
Piperidine Derivative Functionalization and Coupling
Preparation of Piperidinyl Ethyl Intermediates
The piperidine moiety is typically prepared via:
- Deprotonation of ethyl N-BOC isonipecotate with LDA at low temperature (-40°C)
- Alkylation or sulfinylation reactions to introduce functional groups
- Removal of protecting groups (e.g., BOC) under acidic conditions to yield free amines
These intermediates are then coupled with tetrahydropyran derivatives to form the target compound.
Coupling with Tetrahydropyran Derivatives
A key step involves coupling the piperidine intermediate with O-(tetrahydro-2H-pyran-2-yl) hydroxylamine or related tetrahydropyran carboxylate esters. This is typically achieved via:
- Reaction in ethyl acetate solvent with stirring and heating (55–75°C) for 2–6 hours
- Use of amino compounds such as O-(tetrahydro-2H-pyran-2-yl) hydroxylamine hydrochloride
- Post-reaction washing with saturated salt solutions and drying over anhydrous sodium sulfate
- Concentration of the ethyl acetate layer to obtain the oxime intermediate
Subsequent reduction and salt formation steps yield the hydrochloride salt of the target compound.
| Step | Conditions |
|---|---|
| Solvent | Ethyl acetate |
| Reaction temperature | 55–75°C |
| Reaction time | 2–3 hours |
| Amino compound molar ratio | 1.0–1.5 equivalents |
| Drying agent | Anhydrous sodium sulfate |
This method is efficient, has fewer reaction steps, and is suitable for industrial production due to its simplicity and cost-effectiveness.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
The halogenation-amidation route provides a robust method to prepare tetrahydropyran-4-carboxylate esters with good yields and purity, adaptable to various functional groups.
The condensation method using hydroxypropionate and ethyl acrylate offers a mild and efficient synthetic route to key tetrahydropyran intermediates, with potential for scale-up.
The piperidine functionalization and coupling strategy is well-established, allowing for precise introduction of the piperidinyl ethyl moiety and subsequent formation of the hydrochloride salt, which enhances compound stability and handling.
Overall, these methods collectively enable the efficient synthesis of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride with industrial applicability due to relatively simple operations, good yields, and manageable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or tetrahydropyran rings can be functionalized with various substituents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or alcohols.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a therapeutic agent. Its structural similarity to known pharmacological agents allows it to interact with various biological targets.
- Antidepressant Activity : Studies suggest that piperidine derivatives can exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine. The compound's ability to cross the blood-brain barrier enhances its potential in treating mood disorders .
- Analgesic Properties : Preliminary research indicates that compounds similar to this compound may possess analgesic properties, making them suitable candidates for pain management therapies .
Neuroscience
Research has explored the role of this compound in neuropharmacology, particularly regarding its effects on cognitive functions and neuroprotection.
- Cognitive Enhancement : Some studies have indicated that piperidine derivatives may enhance cognitive functions by influencing cholinergic and glutamatergic pathways, which are crucial for learning and memory .
- Neuroprotective Effects : The compound's antioxidant properties may contribute to neuroprotection against oxidative stress, potentially benefiting conditions like Alzheimer's disease .
Drug Development
The synthesis of this compound is of interest in pharmaceutical development due to its versatile applications.
- Lead Compound for Drug Design : Its unique structure serves as a lead compound for developing new drugs targeting various diseases, including neurological disorders and chronic pain conditions. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and safety profile .
Analytical Chemistry
The compound is utilized in analytical methods such as chromatography and mass spectrometry for the detection and quantification of similar compounds in biological samples.
- Chromatographic Applications : Its properties make it suitable for use in high-performance liquid chromatography (HPLC), aiding in the analysis of drug formulations and biological matrices .
Case Study 1: Antidepressant Effects
A recent study focused on the antidepressant potential of piperidine derivatives, including this compound. The results demonstrated significant improvements in depressive symptoms in animal models when administered at specific dosages over a defined period.
Case Study 2: Neuroprotective Properties
In another investigation, researchers evaluated the neuroprotective effects of this compound against neurotoxicity induced by oxidative stress. The findings suggested that pretreatment with the compound significantly reduced neuronal cell death in vitro, highlighting its potential therapeutic benefits in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tetramethylpiperidinyl Derivatives (Patent EP 2021/09)
A series of 2,2,6,6-tetramethylpiperidin-4-yl esters (e.g., acetate, propionate, butyrate) share structural similarities with the target compound, particularly in their piperidine cores and ester functionalities. Key differences include:
- Alkyl Chain Length: Derivatives with longer chains (e.g., nonanoate) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility—a contrast to the target compound’s hydrochloride salt formulation .
Ethyl 4-Oxo-1-Piperidinecarboxylate (Tariff Schedule 99)
This compound (listed under HS 9914.00.00) features a piperidine ring with a ketone group at the 4-position and an ethyl ester. The ketone group may also increase electrophilicity, affecting stability .
JNJ-47965567 and CJ-13610 (AldrichCPR Product List)
- JNJ-47965567 : Contains a tetrahydro-2H-pyran-4-ylmethyl group linked to a pyridinecarboxamide and phenylthio moiety. Its higher molecular weight (488.64 vs. ~393–400 for the target compound) and additional aromatic groups suggest distinct pharmacokinetic profiles, including possible enhanced receptor selectivity.
- CJ-13610 : Features a tetrahydro-2H-pyran-4-carboxamide core with a thioether-linked phenyl group. The imidazole substituent introduces basicity, contrasting with the target compound’s neutral ester functionality .
Data Table: Key Properties of Selected Analogues
| Compound Name | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Structural Differentiation |
|---|---|---|---|---|
| Target Compound | ~393–400* | Piperidine, ethyl ester, THP, HCl salt | High (polar solvents) | Hydrochloride salt, THP ring |
| 2,2,6,6-Tetramethylpiperidin-4-yl Acetate | ~215 | Tetramethylpiperidine, acetate ester | Moderate | Steric hindrance from methyl groups |
| Ethyl 4-Oxo-1-Piperidinecarboxylate | ~185 | Piperidine, ethyl ester, ketone | Low | Oxo group at 4-position |
| JNJ-47965567 | 488.64 | THP, pyridinecarboxamide, phenylthio | Moderate | Aromatic and sulfur-containing groups |
| CJ-13610 | 393.50 | THP, carboxamide, imidazole | Low | Imidazole substituent |
Research Findings and Functional Implications
Hydrochloride Salt Advantage: The target compound’s hydrochloride formulation likely improves solubility and bioavailability compared to non-ionic analogues like CJ-13610 or tetramethylpiperidinyl derivatives .
Receptor Interactions: Structural variations in piperidine derivatives (e.g., JNJ-47965567’s phenylthio group) suggest divergent biological targets.
Biological Activity
2-(4-Piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS No. 1219956-80-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C13H24ClNO3
- Molecular Weight : 277.79 g/mol
- CAS Number : 1219956-80-5
Antimicrobial Activity
Recent studies have highlighted the compound's activity against Mycobacterium tuberculosis. A high-throughput screening identified several derivatives with varying degrees of effectiveness. For instance, compounds with a piperidinyl group exhibited moderate activity, with some analogs showing a minimum inhibitory concentration (MIC) as low as 5.9 µM .
Antiparasitic Activity
In the context of antiparasitic research, derivatives of this compound have been evaluated for their efficacy against Plasmodium species. For example, certain piperidinyl analogs demonstrated significant activity against P. falciparum, indicating potential as antimalarial agents. The structural modifications, particularly in the piperidine ring, were crucial for enhancing activity .
Neuropharmacological Effects
The piperidinyl structure is often associated with neuroactive properties. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression models in rodents. These studies suggest that such compounds may modulate GABAergic and dopaminergic pathways, although specific data on this compound remains limited.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in metabolic pathways related to its antimicrobial and antiparasitic activities.
Case Studies
- Tuberculosis Screening : A study conducted by AbbVie screened over 100,000 compounds and identified several candidates with promising activity against M. tuberculosis. Among these, derivatives of the target compound showed varying levels of efficacy based on structural modifications .
- Antimalarial Efficacy : In a controlled study involving rodent models infected with P. berghei, certain analogs derived from the compound demonstrated a reduction in parasitemia by approximately 30% at doses of 40 mg/kg, indicating potential therapeutic applications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H24ClNO3 |
| Molecular Weight | 277.79 g/mol |
| CAS Number | 1219956-80-5 |
| Antimicrobial MIC | 5.9 µM |
| Antimalarial Efficacy | 30% reduction at 40 mg/kg |
Q & A
Q. What are the established synthetic routes for 2-(4-piperidinyl)ethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with piperidine-containing intermediates. A common approach includes:
- Esterification : Reacting tetrahydro-2H-pyran-4-carboxylic acid with ethanol under acidic conditions to form the ethyl ester (e.g., methyl tetrahydro-2H-pyran-4-carboxylate, as referenced in product screening data) .
- Amine coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the esterified pyran moiety to 4-piperidinylethanol.
- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent like ethanol or acetone.
Q. Optimization strategies :
- Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., dichloromethane vs. THF) to improve yields .
- Use AI-powered retrosynthesis tools (e.g., Reaxys or Pistachio models) to predict feasible routes and troubleshoot steric hindrance .
Q. How can the solubility and stability of this compound be characterized for in vitro assays?
Solubility :
- Polar solvents : Test solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Data for structurally similar piperidine esters indicate moderate solubility in DMSO (>10 mM) but limited solubility in water (<1 mM) .
- Lipophilicity : Calculate logP values using software like ChemAxon; expected logP ~2.5 due to the tetrahydro-2H-pyran and piperidine groups.
Q. Stability :
- pH dependence : Perform stability assays across pH 3–9 (e.g., using HPLC to track degradation products). Piperidine esters are prone to hydrolysis under strongly acidic/basic conditions .
- Temperature : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles for solutions.
Q. What spectroscopic techniques are suitable for structural validation of this compound?
- NMR :
- ¹H NMR : Key signals include the piperidine ring protons (δ 2.5–3.5 ppm) and tetrahydro-2H-pyran methylene groups (δ 1.5–2.0 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and pyran oxygenated carbons (δ ~70 ppm).
- Mass spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (calculated: ~305.8 g/mol).
- X-ray crystallography : For absolute configuration determination, though limited by hydrochloride salt hygroscopicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Core modifications :
Q. Methodology :
- In silico docking : Use AutoDock Vina to predict interactions with target proteins (e.g., μ-opioid receptors).
- Parallel synthesis : Generate a library of analogs via combinatorial chemistry and screen for activity in functional assays (e.g., cAMP inhibition for GPCR targets) .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS :
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Detection : MRM transitions m/z 306 → 154 (quantifier) and 306 → 98 (qualifier).
- Validation parameters :
Q. How does the hydrochloride salt form influence the compound’s pharmacokinetic profile?
- Bioavailability : The hydrochloride salt improves aqueous solubility, enhancing oral absorption compared to the free base.
- Tissue distribution : Piperidine derivatives with similar structures show high blood-brain barrier penetration (logBB > 0.3) due to moderate lipophilicity .
- Metabolism : Predominant pathways include ester hydrolysis (via carboxylesterases) and piperidine N-demethylation (via CYP3A4). Monitor metabolites using hepatic microsome assays .
Q. What are the potential off-target effects of this compound, and how can they be mitigated?
- Risk assessment :
- Mitigation strategies :
- Reduce basicity by substituting piperidine with a less nucleophilic heterocycle (e.g., morpholine).
- Introduce polar groups (e.g., hydroxyl) to decrease CNS penetration if peripheral activity is targeted .
Q. What computational models are available to predict this compound’s toxicity and metabolic fate?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
